molecular formula C27H33NO3 B1679081 Prenylamine lactate CAS No. 69-43-2

Prenylamine lactate

Cat. No. B1679081
CAS RN: 69-43-2
M. Wt: 417.6 g/mol
InChI Key: QPOFIDVRLWJICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Prenylamine Lactate is C24H27N · C3H6O3 . Its molecular weight is 419.56 .


Physical And Chemical Properties Analysis

Prenylamine Lactate is available in a neat format . Its CAS number is 69-43-2 .

Scientific Research Applications

Cardiovascular Effects

  • Angina Pectoris Management: Prenylamine lactate is established in the long-term management and prophylaxis of angina pectoris. It moderates the cardiac effects of sympathetic stimulation, primarily by decreasing the uptake of noradrenaline at the sympathetic nerve endings in the myocardium and slowing calcium transport through the endoplasmic reticulum (Murphy, 1973).
  • Hemodynamic Effects: A study on patients with ischemic heart disease demonstrated that prenylamine lactate causes a decrease in resting heart rate and systemic arterial pressure, alongside variable effects on cardiac output and related variables (Rosenbaum, Lennon & Horvath, 1971).

Pharmacological Characteristics

  • Metabolism and Identification: A study identified over 40 phase I metabolites of prenylamine, including previously unknown mono-, bis-, tris-, and tetra-hydroxylated prenylamine, highlighting the complexity of its metabolism and the necessity for detailed pharmacological studies (Beuck et al., 2012).
  • Pharmacokinetics: Research on the pharmacokinetics of racemic prenylamine in humans revealed significant details about its elimination half-life, clearance, and bioavailability, contributing to a better understanding of its action in the human body (Paar et al., 1990).

Molecular and Cellular Action

  • Calcium Channel Blocker: Prenylamine is characterized as a calcium channel blocker with potential local anesthetic activity. Its effects on human cardiac voltage-gated sodium channels were studied, indicating that it has both tonic and use-dependent block similar to local anesthetics, but with a distinct binding site on the channel (Mujtaba, Wang & Wang, 2002).
  • Effects on Single Ventricular Myocytes: A study on guinea-pig myocytes showed that prenylamine significantly shortens action potentials and reduces the inward calcium current, indicating a direct effect on cardiac calcium channels (Shimoni et al., 1988).

Safety And Hazards

Prenylamine Lactate was withdrawn from the market worldwide in 1988 because it caused QT interval prolongation and torsades de pointes, greatly increasing the risk of sudden death .

Future Directions

Lactate, a component of Prenylamine Lactate, has been found to play a crucial role in energy metabolism and signaling in brain tissues under both physiological and pathological conditions . Future research on the role of lactylation in the brain could provide optimal perspectives .

properties

IUPAC Name

3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N.C3H6O3/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;1-2(4)3(5)6/h2-16,20,24-25H,17-19H2,1H3;2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOFIDVRLWJICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prenylamine lactate

CAS RN

69-43-2
Record name Prenylamine lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prenylamine lactate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prenylamine lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.641
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRENYLAMINE LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3J6SXI7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prenylamine lactate
Reactant of Route 2
Reactant of Route 2
Prenylamine lactate
Reactant of Route 3
Prenylamine lactate
Reactant of Route 4
Prenylamine lactate
Reactant of Route 5
Reactant of Route 5
Prenylamine lactate
Reactant of Route 6
Reactant of Route 6
Prenylamine lactate

Citations

For This Compound
229
Citations
P Stephenson, HA Dewar… - Scottish Medical …, 1963 - journals.sagepub.com
RESULTS Since the patients varied very considerably in their numbers of attacks and probably in their assessment of pain, the comparisons were always made on a'within patient'basis. …
Number of citations: 4 journals.sagepub.com
DN Phear - British Medical Journal, 1963 - ncbi.nlm.nih.gov
… Prenylamine lactate increases coronary blood flow in animals, and the only double-blind … Neither ettriol trinitratenor prenylamine lactate have proved more effective than control tablets …
Number of citations: 2 www.ncbi.nlm.nih.gov
M Rosenbaum, P Lennon… - Medical Journal of …, 1971 - Wiley Online Library
The hæmodynamic effects of prenylamine lactate and its effect on the response to a mental arithmetic stress were studied in 13 patients with ischæmic heart disease. The oral …
Number of citations: 3 onlinelibrary.wiley.com
EK Schmidt, GE von Unruh, WD Paar… - Biological mass …, 1992 - Wiley Online Library
A sensitive assay for prenylamine and dideuteroprenylamine (racemic or pseudo‐racemate) has been developed and used in human pharmacokinetic studies. Plasma levels of …
Number of citations: 7 onlinelibrary.wiley.com
WP Leary, AC Asmal, P Williams - Curr Ther Res Clin Exp, 1976 - hero.epa.gov
IPA COPYRIGHT: ASHP Fifteen patients with angina pectoris were given placebo, prenylamine (I), 180 to 300 mg or pindolol (II), 15 to 25 mg daily, to examine the efficacy of I, and to …
Number of citations: 7 hero.epa.gov
DF Kerridge, SJ Mazurkie, D Verel - Canadian Medical Association …, 1961 - ncbi.nlm.nih.gov
… PRENYLAMINE lactate has been shown to cause vasodilatation and an increasein coronary blood flow in animals. In a series of patients with angina pectoris in whom the effects of …
Number of citations: 11 www.ncbi.nlm.nih.gov
S Beuck, G Sigmund, A Koch… - Drug Testing and …, 2012 - Wiley Online Library
… A male patient (59 years) receiving a therapeutic dosage of Segontin® 60 mg (containing 76.4 mg of prenylamine lactate salt) collected spot urine samples 8.5 h and 29.5 h after oral …
MG Mujtaba, P Gerner, G Kuo Wang - The Journal of the American …, 2001 - pubs.asahq.org
Background Local anesthetics that produce analgesia of long duration with minimal impairment of autonomic functions are highly desirable for pain management in the clinic. …
Number of citations: 8 pubs.asahq.org
KC Kotia, K Amrit, S Dinesh, OP Garg… - Indian Journal of …, 1975 - ijp-online.com
In the present double-blind trial, 25 cares received prenylamine and 26 cases placebo. The patients were observed for 6 weeks before institution of therapy and for another 6 weeks …
Number of citations: 1 www.ijp-online.com
B Werdinius - Acta Pharmacologica et Toxicologica, 1967 - Wiley Online Library
… Prenylamine lactate (5 mg/kg, calculated as the base) was given in single slow intravenous injections to adult rabbits (1.1-2.5 kg) of both sexes, usually three animals in each experiment…
Number of citations: 13 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.